molecular formula C11H18N2O5S B2562673 Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate CAS No. 1428375-03-4

Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate

Cat. No.: B2562673
CAS No.: 1428375-03-4
M. Wt: 290.33
InChI Key: TXJDUFZJGMEYOY-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate is a novel compound that has garnered attention in the field of pharmaceuticals due to its potential therapeutic properties This compound is characterized by its unique structure, which includes an azetidine ring, a cyclopropylsulfonyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate typically involves a multi-step process. One common method includes the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with a cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate has several scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and peptidomimetics.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group and azetidine ring play crucial roles in binding to these targets, modulating their activity, and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)acetate can be compared to other azetidine derivatives and compounds with similar functional groups:

    Azetidine-2-carboxylic acid: Another azetidine derivative used in the synthesis of peptides and peptidomimetics.

    Cyclopropylsulfonyl azetidine: A compound with similar structural features but different reactivity and applications.

    Ethyl 2-azetidinone: A simpler azetidine derivative used in various synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 2-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-2-18-10(14)5-12-11(15)8-6-13(7-8)19(16,17)9-3-4-9/h8-9H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJDUFZJGMEYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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